6-fluoro-1H-indole-3-carboxylic acid

Descripción general

Descripción

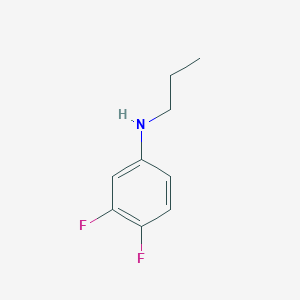

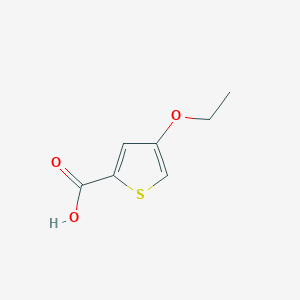

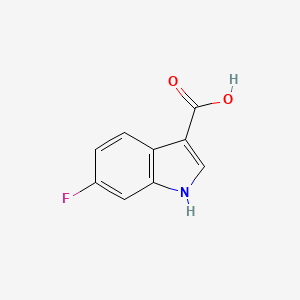

6-Fluoro-1H-indole-3-carboxylic acid is a chemical compound with the empirical formula C9H6FNO2 and a molecular weight of 179.15 . It is a derivative of indole, a heterocyclic organic compound, with a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position .

Synthesis Analysis

The synthesis of indole derivatives, including 6-fluoro-1H-indole-3-carboxylic acid, has been a focus of many researchers . A common method for the synthesis of such compounds involves the activation of the carboxyl group with a compound like EDCI, which then connects it to amines to form amides . Another reported method involves the nitration of indoline to prepare 6-fluoroindole .Molecular Structure Analysis

The molecular structure of 6-fluoro-1H-indole-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1=CNC2=C1C=CC(F)=C2 . The InChI code for the compound is 1S/C9H6FNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) . Chemical Reactions Analysis

Indole derivatives, including 6-fluoro-1H-indole-3-carboxylic acid, have been studied for their reactivity in various chemical reactions . For instance, 6-fluoroindole has been used as a reactant in the preparation of other compounds .Physical And Chemical Properties Analysis

6-Fluoro-1H-indole-3-carboxylic acid is a solid compound that can range in color from white to yellow to brown . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

GPR17 Agonist Development

6-Fluoro-1H-indole-3-carboxylic acid derivatives have been explored for their potential as agonists of the orphan G protein-coupled receptor GPR17, which is a possible novel drug target for inflammatory diseases. Structural modifications of these derivatives have shown significant results in enhancing potency and selectivity for GPR17, with some variants exhibiting high selectivity and efficacy. Docking and simulation studies have helped in understanding the structure-activity relationships of these compounds (Baqi et al., 2018).

Synthesis of HIV Inhibitors

Research has been conducted on the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the creation of HIV non-nucleoside reverse transcriptase inhibitors. This synthesis has advantages over existing methods, such as not requiring hazardous species, avoiding regioisomeric products, and eliminating the need for chromatographic isolations (Mayes et al., 2010).

Fluoroacetylation of Indoles

A protocol for the fluoroacetylation of indoles has been developed, using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones. This process is efficient, catalyst- and additive-free, and only produces water as a byproduct. It has shown potential in the concise synthesis of α-(trifluoromethyl)(indol-3-yl)methanol and indole-3-carboxylic acid (Yao et al., 2016).

Antiviral Activity

Studies on the antiviral activity of substituted ethyl esters of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids have been conducted. Some of these compounds, including those with 6-fluoro-1H-indole-3-carboxylic acid derivatives, demonstrated effective suppression of influenza virus replication in vitro and in vivo efficacy in mouse models of influenza pneumonia (Ivashchenko et al., 2014).

Anticancer Research

Research into 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives has revealed significant antimitotic activity in cancer cell lines, with some derivatives showing promising results at micromolar concentrations. This research contributes to the development of new anticancer agents (Kryshchyshyn-Dylevych et al., 2020).

Safety And Hazards

The compound is classified as a warning under the GHS classification system . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Direcciones Futuras

Indole derivatives, including 6-fluoro-1H-indole-3-carboxylic acid, have been the focus of many researchers due to their potential biological activities . Future research may involve the design and synthesis of novel indole-3-carboxylic acid derivatives for applications in plant growth regulation and weed control . Additionally, the development of new synthetic strategies for indole cyclization, leading to indole-3-carboxylic acid derivatives, is a promising area of research .

Propiedades

IUPAC Name |

6-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDFSNLFIZWJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651657 | |

| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-indole-3-carboxylic acid | |

CAS RN |

23077-44-3 | |

| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.